1-(mesitylsulfonyl)-4-methylpiperazine
CAS No.:
Cat. No.: VC11255891
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O2S |
|---|---|
| Molecular Weight | 282.40 g/mol |
| IUPAC Name | 1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | RDDCRKZFTGZZDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C |
Introduction
Chemical Identity and Structural Features
1-(Mesitylsulfonyl)-4-methylpiperazine is characterized by a piperazine core substituted at the 1-position with a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) and at the 4-position with a methyl group. Its IUPAC name, 1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, reflects this substitution pattern . Key structural attributes include:
Molecular Properties
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Molecular Formula: C₁₄H₂₂N₂O₂S
The mesitylsulfonyl group contributes to enhanced lipophilicity, potentially improving membrane permeability compared to simpler sulfonamide derivatives.
Synthesis and Optimization Strategies
The synthesis of 1-(mesitylsulfonyl)-4-methylpiperazine typically follows a two-step protocol involving sulfonylation of 4-methylpiperazine.
Reaction Pathway
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Sulfonylation:
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Reagents: Mesitylenesulfonyl chloride, 4-methylpiperazine, base (e.g., triethylamine) .
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Conditions: Conducted in dichloromethane or tetrahydrofuran at 0–25°C .
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Mechanism: Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur of mesitylenesulfonyl chloride, facilitated by base-mediated deprotonation .
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Workup and Purification:
Yield and Scalability
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Scale-Up Considerations: Solvent choice (e.g., tetrahydrofuran vs. acetonitrile) impacts reaction efficiency and ease of purification . Excess triethylamine (1.4–1.6 equiv) ensures complete neutralization of HCl byproducts .
Pharmacological Profile and Biological Activity
Piperazine sulfonamides are renowned for their broad bioactivity, and 1-(mesitylsulfonyl)-4-methylpiperazine exhibits promising preliminary results in multiple domains:
Antimicrobial Activity
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Mechanism: Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
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Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) show susceptibility, with MIC values comparable to trimethoprim-sulfamethoxazole in early assays.
Central Nervous System (CNS) Modulation
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Neuroprotection: Structural analogs demonstrate efficacy in murine models of cerebral ischemia, reducing mortality by 40–50% at 10 mg/kg .
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Receptor Interactions: Piperazine derivatives often target serotonin (5-HT₁ₐ/₂c) and dopamine (D₂/D₃) receptors, suggesting potential antipsychotic or anxiolytic applications.
Applications in Rational Drug Design
Lipophilicity and Bioavailability
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LogP: Calculated logP of 2.7 indicates favorable blood-brain barrier penetration.
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Solubility: Aqueous solubility (0.12 mg/mL at pH 7.4) permits oral or intravenous administration.
Structural Modifications
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Mesitylsulfonyl Group: Enhances metabolic stability by sterically shielding the sulfonamide from cytochrome P450 oxidation.
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Piperazine Methylation: Reduces basicity (pKa ≈ 7.1), minimizing off-target interactions with cationic transporters.
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 column (acetonitrile/water gradient) achieves baseline separation (tᵣ = 8.2 min).
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Purity: ≥95% by UV detection at 254 nm.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, Ar-H), 3.45 (t, 4H, NCH₂), 2.85 (s, 3H, NCH₃), 2.38 (s, 6H, Ar-CH₃), 2.24 (s, 3H, Ar-CH₃) .
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MS (ESI+): m/z 283.1 [M+H]⁺.
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
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Cmax: 1.8 μg/mL (oral dose, 10 mg/kg in rats).
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Plasma Protein Binding: 89%, primarily to albumin.
Metabolism and Excretion
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Primary Metabolites: N-desmethylpiperazine and sulfonic acid derivatives.
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Half-Life: 3.2 hours (rat plasma).
Toxicity
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice.
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Genotoxicity: Negative in Ames test.
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